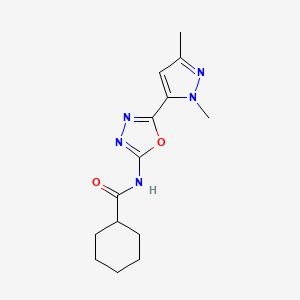![molecular formula C12H18ClN3O2 B2361517 2-Chloro-1-[2-(1-ethylpyrazol-4-yl)morpholin-4-yl]propan-1-one CAS No. 2411287-79-9](/img/structure/B2361517.png)
2-Chloro-1-[2-(1-ethylpyrazol-4-yl)morpholin-4-yl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-[2-(1-ethylpyrazol-4-yl)morpholin-4-yl]propan-1-one is a chemical compound that belongs to the class of pyrazole derivatives. It is also known by its chemical name 'CEPM'. CEPM is a synthetic compound that has been used in various scientific research studies due to its unique properties.
Wirkmechanismus
The mechanism of action of CEPM is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. CEPM has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, which are involved in inflammation. CEPM has also been shown to bind to the adenosine A1 receptor, which is involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
CEPM has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation. CEPM has also been shown to inhibit the aggregation of beta-amyloid peptides, which are associated with the development of Alzheimer's disease. In addition, CEPM has been shown to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
CEPM has several advantages for lab experiments. It is readily available and can be synthesized easily. It has also been extensively studied, and its properties are well-known. However, there are also limitations to using CEPM in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the study of CEPM. One area of research could focus on its potential use in cancer treatment. Further studies could investigate the mechanism of action of CEPM and identify its targets in cancer cells. Another area of research could focus on its potential use in treating Alzheimer's disease. Further studies could investigate the effects of CEPM on beta-amyloid aggregation and identify its targets in the brain. Overall, the study of CEPM has the potential to lead to the development of new treatments for cancer and Alzheimer's disease.
Synthesemethoden
The synthesis of CEPM involves the reaction of 2-chloro-1-propanone with 1-ethyl-4-(2-morpholin-4-yl-ethyl)-1H-pyrazole in the presence of a base. The resulting product is then purified using various techniques, including column chromatography and recrystallization. The synthesis method of CEPM has been well-established, and the compound is readily available for research purposes.
Wissenschaftliche Forschungsanwendungen
CEPM has been widely used in scientific research due to its unique properties. It has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. CEPM has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides, which are associated with the development of Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-chloro-1-[2-(1-ethylpyrazol-4-yl)morpholin-4-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O2/c1-3-16-7-10(6-14-16)11-8-15(4-5-18-11)12(17)9(2)13/h6-7,9,11H,3-5,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIVUBPQABOVDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2CN(CCO2)C(=O)C(C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

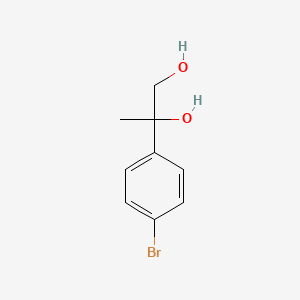
![1-(2-methoxyphenyl)-4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2361435.png)

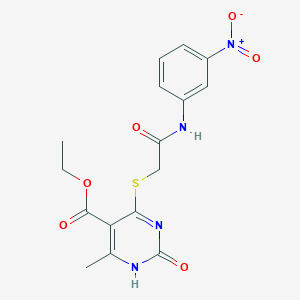
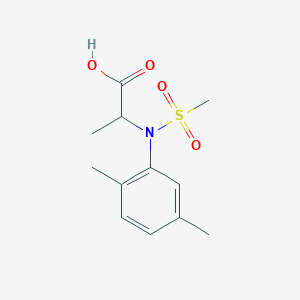
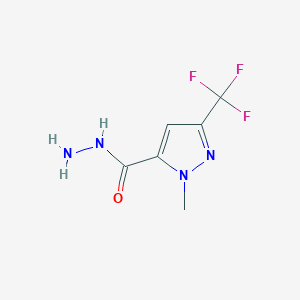
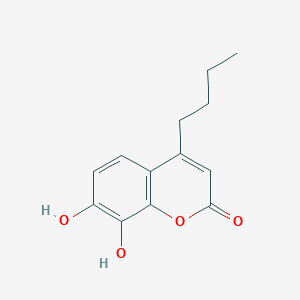
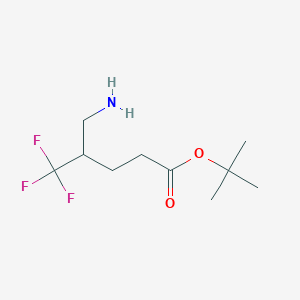
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B2361450.png)

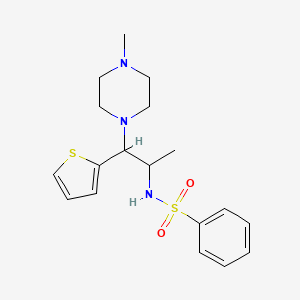
![2-(4-fluorophenoxy)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide](/img/structure/B2361455.png)
